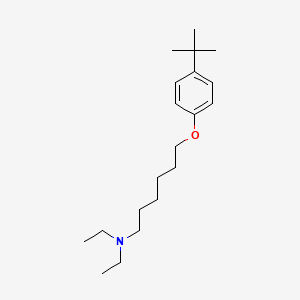
2,2'-(oxydi-4,1-phenylene)bis(6-bromo-4H-3,1-benzoxazin-4-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(oxydi-4,1-phenylene)bis(6-bromo-4H-3,1-benzoxazin-4-one), also known as Oxybisbenzoxazine (OBB), is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. OBB is a type of benzoxazine-based polymer that exhibits unique properties such as high thermal stability, excellent mechanical strength, and good flame retardancy.
Mecanismo De Acción
The mechanism of action of OBB is not well understood. However, it is believed that OBB-based polymers undergo ring-opening polymerization upon heating, which leads to the formation of a crosslinked network. The crosslinked network provides the polymer with its unique properties such as high thermal stability and excellent mechanical strength.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of OBB. However, studies have shown that OBB is not toxic to cells and does not induce any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using OBB in lab experiments include its high thermal stability, excellent mechanical strength, and good flame retardancy. However, the limitations include its relatively high cost and limited solubility in common solvents.
Direcciones Futuras
There are several future directions for the research and development of OBB. One potential direction is the synthesis of OBB-based polymers with improved properties such as higher thermal stability and better solubility. Another direction is the investigation of the potential biomedical applications of OBB-based polymers such as drug delivery and tissue engineering. Finally, the development of new synthesis methods for OBB could lead to more efficient and cost-effective production of this valuable compound.
Métodos De Síntesis
The synthesis of OBB involves the reaction between 2,2'-oxybis(4-aminophenol) and 6-bromo-4H-3,1-benzoxazin-4-one in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of OBB can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
OBB has been extensively studied for its potential applications in various scientific fields such as polymer chemistry, material science, and biomedical engineering. OBB-based polymers have been used as coatings, adhesives, and composites due to their excellent mechanical and thermal properties. In addition, OBB has been used as a precursor for the synthesis of other benzoxazine-based polymers with improved properties.
Propiedades
IUPAC Name |
6-bromo-2-[4-[4-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenoxy]phenyl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Br2N2O5/c29-17-5-11-23-21(13-17)27(33)36-25(31-23)15-1-7-19(8-2-15)35-20-9-3-16(4-10-20)26-32-24-12-6-18(30)14-22(24)28(34)37-26/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCLIPVMYNSBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)O2)OC4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=O)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Br2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(oxydibenzene-4,1-diyl)bis(6-bromo-4H-3,1-benzoxazin-4-one) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,2,7-trimethyl-5-azatricyclo[5.2.0.0~1,3~]non-5-yl)-2-propanol]](/img/structure/B4892099.png)
![(3aS*,5S*,9aS*)-5-(3,4-difluorophenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892106.png)

![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)